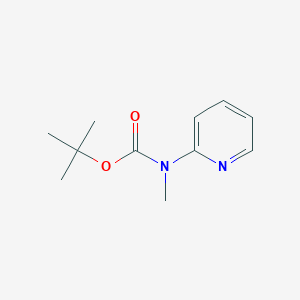
1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)-
概要
説明
1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)-, also known as hydrovanilloin, is a compound with the molecular formula C16H18O6. It is a symmetrical bis-phenol derivative, characterized by the presence of two hydroxy and methoxy groups on each phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- can be synthesized through the electrochemical dimerization of vanillin in aqueous sodium hydroxide (NaOH). The process involves the use of lead electrodes and a voltage of 9.5 V, resulting in an 86% yield of the compound . The reaction conditions are as follows:
Reactants: Vanillin and aqueous NaOH
Electrodes: Lead
Voltage: 9.5 V
Temperature: 25°C
Duration: 3 hours
Industrial Production Methods
While specific industrial production methods for 1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- are not extensively documented, the electrochemical dimerization process described above can be scaled up for industrial applications. The use of renewable feedstocks like vanillin aligns with the growing interest in sustainable and green chemistry practices .
化学反応の分析
Types of Reactions
1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydroxy derivatives.
Substitution: The hydroxy and methoxy groups on the phenyl rings can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroxy derivatives. Substitution reactions can lead to a variety of substituted phenyl derivatives .
科学的研究の応用
1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as a monomer for the synthesis of polyurethanes and other polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of renewable resource-based polymers and materials.
作用機序
The mechanism of action of 1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The phenolic groups in the compound can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. Additionally, the compound can interact with enzymes and proteins, modulating their activity and exerting therapeutic effects .
類似化合物との比較
Similar Compounds
1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-: A similar compound with one phenyl ring substituted.
3-Methoxy-4-hydroxyphenylethyleneglycol sulfate: Another related compound with sulfate groups.
Uniqueness
Its derivation from renewable resources like vanillin also makes it an attractive compound for sustainable chemistry .
特性
IUPAC Name |
1,2-bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c1-21-13-7-9(3-5-11(13)17)15(19)16(20)10-4-6-12(18)14(8-10)22-2/h3-8,15-20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQZTUASSSOEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(C2=CC(=C(C=C2)O)OC)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963253 | |
| Record name | 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4464-75-9 | |
| Record name | 1,2-Bis(4-hydroxy-3-methoxyphenyl)-1,2-ethanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4464-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004464759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine](/img/structure/B3052666.png)



![6-Oxabicyclo[3.2.1]octan-7-one](/img/structure/B3052673.png)








![4-({5-[6-(Benzylsulfanyl)-9h-purin-9-yl]pentanoyl}amino)-2-hydroxybenzoic acid](/img/structure/B3052687.png)
